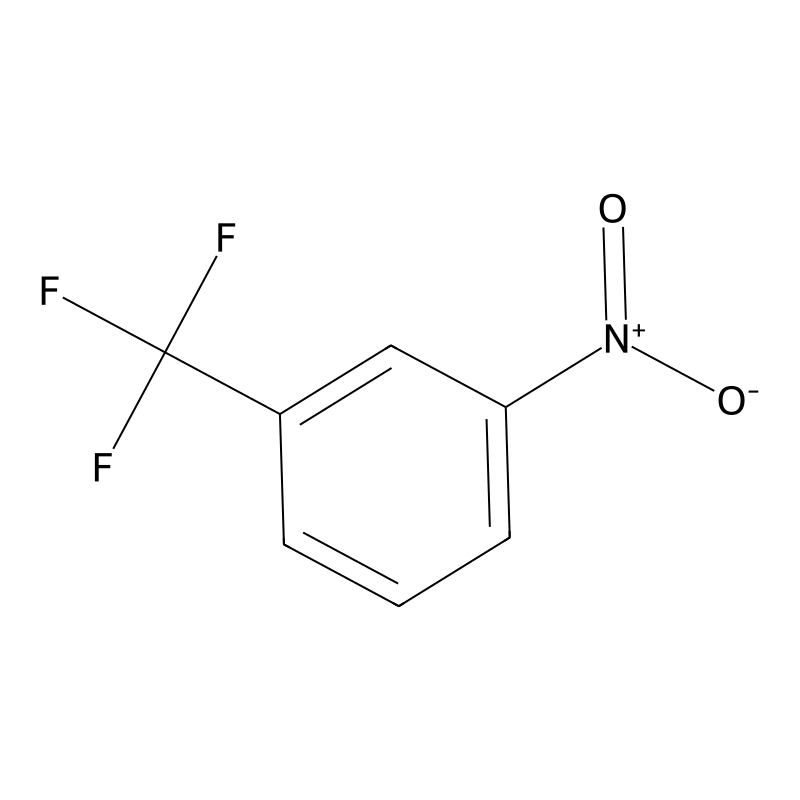

3-Nitrobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ORGANIC SOLVENTS; INSOL IN WATER

Canonical SMILES

Organic Chemistry

Application Summary: 3-Nitrobenzotrifluoride is used as a reagent for various transformations such as nitration, reduction, and cross-coupling reactions.

Pharmaceutical Synthesis

Application Summary: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the creation of antihistamines and antifungals.

Agrochemical Production

Application Summary: 3-Nitrobenzotrifluoride is a key building block in the synthesis of herbicides.

Materials Science

Application Summary: It is used in the extraction of lanthanides, which are critical for various technologies.

Environmental Science

Analytical Methods

Application Summary: 3-Nitrobenzotrifluoride is utilized in analytical chemistry as a solvent for certain organic reactions.

Methods: Its solvent properties are leveraged in reactions requiring a stable and inert environment.

Synthesis of Fluorinated Compounds

Development of Vasokinetic Kinin Antagonists

Application Summary: 3-Nitrobenzotrifluoride serves as an intermediate in the development of vasokinetic kinin antagonists used to treat various pain symptoms.

Preparation of 3-Nitrobenzofurans

3-Nitrobenzotrifluoride is a halogenated aromatic nitro compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. It appears as a pale yellow to green oily liquid, characterized by its aromatic odor. The compound is insoluble in water, with a low water solubility of approximately 0.4 g/L at 20 °C, and has a melting point of -5 °C and a boiling point ranging from 200 to 205 °C .

3-Nitrobenzotrifluoride is recognized for its potential hazards; it is toxic and can emit highly toxic fumes when heated to decomposition. Its reactivity profile indicates that it can act as an oxidizing agent, particularly when mixed with reducing agents or strong bases, leading to potentially explosive reactions .

- Reduction Reactions: It can be reduced to amines or other derivatives using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles in appropriate conditions.

- Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring .

3-Nitrobenzotrifluoride can be synthesized through several methods:

- Nitration of Benzotrifluoride: This involves treating benzotrifluoride with a nitrating agent such as nitric acid in the presence of sulfuric acid.

- Direct Fluorination: Utilizing fluorinating agents to introduce trifluoromethyl groups into the aromatic system.

- Substitution Reactions: Employing various nucleophiles to replace hydrogen atoms on the benzene ring with nitro groups under controlled conditions .

3-Nitrobenzotrifluoride serves primarily as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable in:

- Chemical Synthesis: Used as a building block for more complex molecules.

- Research: Employed in studies focusing on reaction mechanisms involving nitro and trifluoromethyl groups.

- Industrial

Interaction studies involving 3-nitrobenzotrifluoride often focus on its reactivity with other chemical species. Research indicates that when mixed with reducing agents or strong bases, it poses significant risks, including violent reactions or explosions. Safety protocols emphasize the importance of handling this compound in controlled environments to mitigate hazards associated with its use .

Several compounds share structural similarities with 3-nitrobenzotrifluoride, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-nitrobenzotrifluoride | C7H3ClF3NO2 | Contains chlorine; used similarly in synthesis |

| 2-Nitrobenzotrifluoride | C7H4F3NO2 | Different position of nitro group; varies in reactivity |

| Benzotrifluoride | C7H5F3 | Lacks the nitro group; less reactive but similar applications |

Uniqueness of 3-Nitrobenzotrifluoride

What sets 3-nitrobenzotrifluoride apart from these similar compounds is its specific combination of a nitro group and a trifluoromethyl group at the meta position on the benzene ring, which significantly influences its chemical reactivity and biological activity. This unique arrangement allows for distinct pathways in

Molecular Architecture and IUPAC Conventions

The compound’s systematic IUPAC name is 1-nitro-3-(trifluoromethyl)benzene, reflecting the substituents’ positions on the aromatic ring. Alternative designations include:

The molecular formula C₇H₄F₃NO₂ (molecular weight: 191.11 g/mol) corresponds to a planar benzene core with –NO₂ and –CF₃ groups at the 1- and 3-positions, respectively. Key structural features include:

- Bond angles: ~120° for sp²-hybridized carbon atoms in the ring.

- Electron distribution: Strong electron-withdrawing effects from both substituents, directing electrophilic substitution to the para position relative to the nitro group.

Physicochemical Properties

Critical properties are summarized below:

| Property | Value | Method/Reference |

|---|---|---|

| Boiling Point | 200–205°C | Lit. |

| Refractive Index (n²⁰/D) | 1.472 | Lit. |

| Density (25°C) | 1.436 g/mL | Lit. |

| Flash Point | 88°C (closed cup) | Lit. |

| Solubility in Water | 0.4 g/L (20°C) | Chemsrc |

Spectroscopic Characterization

Modern analytical techniques confirm its structure:

- ¹H NMR: Signals at δ 8.5–8.7 ppm (aromatic protons ortho to –NO₂), δ 7.6–7.8 ppm (protons para to –CF₃).

- ¹³C NMR: Peaks near 122 ppm (C–CF₃), 148 ppm (C–NO₂).

- IR Spectroscopy: Strong absorptions at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1130 cm⁻¹ (C–F stretch).

- Mass Spectrometry: Base peak at m/z 191 (molecular ion).

The traditional synthesis of 3-nitrobenzotrifluoride relies fundamentally on the electrophilic aromatic substitution mechanism involving nitronium ion formation and subsequent aromatic ring attack [1] [2]. The process begins with the preparation of the nitrating mixture, which consists of concentrated nitric acid and sulfuric acid in carefully controlled proportions [3] [4].

The formation of the active electrophile proceeds through a well-established mechanism where sulfuric acid serves as both a dehydrating agent and catalyst [5] [6]. Sulfuric acid protonates nitric acid at the hydroxyl group, creating a more reactive species that subsequently loses water to generate the nitronium ion [1]. This ionic electrophile then attacks the electron-rich benzene ring of benzotrifluoride at the meta position, forming a resonance-stabilized arenium ion intermediate [6]. The final step involves deprotonation by a weak base to restore aromaticity and yield 3-nitrobenzotrifluoride [2].

Historical studies have documented various approaches to optimizing the traditional nitration process. Swarts in 1898 achieved an 89% yield by nitrating benzotrifluoride with a large excess of fuming nitric acid at 0°C, followed by completion at reflux temperature [3]. Aelony reported similar yields of 89.5% using identical methods [3]. Booth modified the procedure by employing a mixture of one part fuming nitric acid and 1.5 parts concentrated sulfuric acid, achieving an improved yield of 96% [3].

Reaction Conditions and Process Parameters

The nitration reaction typically operates at temperatures between 50°C to 60°C to balance reaction rate with selectivity and safety considerations [7] [5]. Temperature control proves critical, as excessive heat can lead to over-nitration, decomposition, or undesired side reactions [8] [9]. The reaction is highly exothermic, requiring careful heat management and temperature monitoring throughout the process [10] [8].

Recent investigations have provided detailed kinetic data for related benzotrifluoride nitration reactions. Studies on 4-chlorobenzotrifluoride nitration demonstrate that the reaction belongs to the most critical class of exothermic processes, where the maximum attainable temperature due to synthesis reaction exceeds the system decomposition temperature while remaining below the boiling point of the reaction mass [11] [10].

Solvent Systems and Phase Behavior

The nitration reaction occurs in a heterogeneous liquid-liquid system where benzotrifluoride forms the organic phase and the mixed acid constitutes the aqueous phase [12] [8]. The reaction rate depends significantly on interfacial mass transfer, stirring efficiency, and phase composition [8] [9]. The organic substrate demonstrates poor solubility in the acidic phase, necessitating vigorous agitation to maintain adequate interfacial contact [12].

Phase ratio optimization studies indicate that acid phase volumes between 25% to 80% of the total reaction volume can be employed effectively [8]. The choice of phase ratio affects both reaction kinetics and heat transfer characteristics, influencing overall process safety and efficiency [11] [10].

Alternative Synthetic Routes

Halogen Exchange Reactions

Alternative synthetic approaches to 3-nitrobenzotrifluoride include halogen exchange methodologies, particularly the Halex process and related fluorination techniques [14] [15]. The Halex process converts aromatic chlorides to corresponding fluorides through nucleophilic substitution using anhydrous potassium fluoride or other fluoride sources [15].

For benzotrifluoride derivatives, halogen exchange reactions can proceed through multiple pathways. Direct fluorine-chlorine exchange using potassium fluoride in dipolar aprotic solvents such as dimethylformamide or dimethylsulfoxide at elevated temperatures has been demonstrated [14]. These reactions typically require temperatures between 150°C to 250°C and benefit from the presence of phase transfer catalysts [15].

Recent developments in iron-catalyzed halogen exchange have shown promise for trifluoromethyl arenes [16]. Iron(III) fluoride catalyzes the exchange between benzotrifluorides and boron halides, enabling selective modification of the trifluoromethyl group [16]. This methodology allows conversion of trifluoromethyl groups to dihalomethyl or trihalomethyl derivatives, which can subsequently undergo further transformations [16].

Electrochemical Reduction Routes

Contemporary research has explored electrochemical approaches for synthesizing benzotrifluoride derivatives through reductive pathways [17]. Scalable electrochemical reduction of nitrobenzotrifluorides to corresponding anilines has been developed as an alternative synthetic route [17]. This methodology employs cathodic reduction in sulfuric acid/methanolic media to generate trifluoromethylanilinium bisulfates [17].

The electrochemical process offers several advantages including agent-free conversion, enhanced safety profiles, and potential for continuous operation [17]. The method has been successfully scaled beyond the decagram level and translated to continuous flow electrolysis for quantities exceeding 100 grams per run [17].

Metal-Catalyzed Cross-Coupling Approaches

Advanced synthetic methodologies involve transition metal-catalyzed cross-coupling reactions for introducing trifluoromethyl groups onto aromatic systems [18]. Copper-catalyzed trifluoromethylation reactions using nucleophilic trifluoromethylating reagents have been developed [18]. These methods typically employ copper(I) catalysts with ligands such as 1,10-phenanthroline to facilitate carbon-carbon bond formation [18].

Palladium-catalyzed approaches have also been investigated, though reductive elimination of aryl-trifluoromethyl bonds from palladium centers presents challenges due to the high electronegativity of the trifluoromethyl group [18]. Recent advances have overcome some of these limitations through careful ligand design and reaction optimization [18].

Industrial-Scale Production Optimization

Continuous Flow Processing

Industrial-scale production of 3-nitrobenzotrifluoride increasingly employs continuous flow methodologies to enhance safety, selectivity, and productivity [19] [20]. Continuous flow nitration offers significant advantages over traditional batch processes, including improved heat transfer, precise temperature control, and reduced accumulation of potentially unstable intermediates [19].

Microreactor systems have been specifically developed for nitration processes, featuring structured micromixers and integrated heat exchange capabilities [20]. These systems enable rapid mixing of reactants while maintaining tight temperature control, reducing reaction times from hours to minutes [19]. The enhanced heat and mass transfer characteristics of microreactors allow operation at higher temperatures and concentrations while maintaining safety margins [20].

Recent studies demonstrate that continuous flow nitration of aromatic compounds can achieve conversions exceeding 98% with residence times as short as 2 minutes [19]. The technology has been successfully scaled to pilot plant operations with throughputs suitable for commercial production [19].

Heat Transfer and Reactor Design

Industrial reactors for benzotrifluoride nitration typically employ indirectly cooled semibatch configurations with external heat exchangers [11] [10]. The design must accommodate the highly exothermic nature of the reaction while providing adequate mixing for the liquid-liquid system [8].

Heat transfer coefficients and overall heat transfer areas must be sized appropriately to remove the heat of reaction while maintaining target temperatures [10]. Computational fluid dynamics modeling has been employed to optimize reactor geometry and impeller design for enhanced mixing and heat transfer [8].

Emergency cooling systems and pressure relief capabilities are essential safety features for industrial nitration reactors [11]. These systems must be capable of handling worst-case scenarios including cooling failure and runaway reaction conditions [10].

Purification Techniques and Quality Control

Distillation and Separation Methods

Purification of 3-nitrobenzotrifluoride typically employs distillation techniques due to the compound's favorable volatility characteristics [3] [21] [22]. The compound exhibits a boiling point of 200-205°C at atmospheric pressure, enabling effective separation from higher and lower boiling impurities [21] [22].

Fractional distillation under reduced pressure is commonly employed to minimize thermal decomposition and improve separation efficiency [3]. Vacuum distillation at pressures of 20-50 mmHg allows operation at lower temperatures while maintaining adequate vapor-liquid equilibrium driving forces [23].

The distillation process typically involves multiple stages including crude distillation to remove volatiles and fine distillation for final purification [3] [23]. Column design considerations include appropriate packing materials, reflux ratios, and heat integration to optimize energy efficiency [23].

Crystallization and Recrystallization

For solid benzotrifluoride derivatives, crystallization serves as a primary purification method [24] [25]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce selective crystallization [26] [27].

Solvent selection criteria include appropriate solubility characteristics where the target compound is soluble at high temperature but exhibits limited solubility at ambient conditions [26]. Common solvents for aromatic nitro compounds include alcohols, ethers, and hydrocarbon-alcohol mixtures [28] [27].

Dynamic crystallization techniques have been developed to enhance selectivity and yield [25]. These methods involve maintaining equilibrium conditions during crystal formation to favor the desired product over impurities [25]. Temperature programming and seeding strategies can be employed to control nucleation and growth kinetics [27].

Chromatographic Purification

Column chromatography provides an effective method for purifying benzotrifluoride derivatives, particularly for research quantities and specialty products [28] [29]. The technique separates compounds based on differential adsorption onto stationary phases such as silica gel or alumina [29].

Typical mobile phase systems for aromatic nitro compounds employ gradient elution with increasing polarity solvents [28]. Hexane-ethyl acetate mixtures are commonly used, with the proportion of ethyl acetate increased progressively to elute more polar components [28].

High-performance liquid chromatography serves both analytical and preparative functions for benzotrifluoride derivatives [30] [31]. Reverse-phase systems using C18 stationary phases with acetonitrile-water mobile phases provide excellent resolution for isomeric compounds [30].

Analytical Quality Control Methods

Gas chromatography represents the primary analytical technique for purity determination and impurity profiling of benzotrifluoride derivatives [32] [33]. Wide-bore capillary columns with electron capture detection provide high sensitivity for halogenated aromatic compounds [32].

Typical analytical conditions employ temperature programming from 50°C to 250°C with carrier gas flow rates of 1-2 mL/min [32]. Internal standard methods using structurally similar compounds ensure accurate quantification [32].

High-performance liquid chromatography with ultraviolet detection serves as a complementary analytical technique [34]. The nitro group provides strong ultraviolet absorption, enabling sensitive detection at wavelengths around 254-280 nm [34].

Mass spectrometric methods offer structural confirmation and trace impurity identification [31] [34]. Gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry provide definitive identification of synthetic byproducts and degradation products [33] [34].

Specifications and Quality Standards

Commercial 3-nitrobenzotrifluoride typically meets purity specifications of 96-97% as determined by gas chromatography [35] [21]. Key impurities include isomeric nitrobenzotrifluorides, unreacted benzotrifluoride, and oxidation products [35].

Physical property specifications include appearance as a colorless to pale yellow liquid, refractive index of 1.472, and density of 1.436 g/mL at 25°C [21] [22]. Water content is typically limited to less than 0.1% to prevent hydrolysis reactions [22].

Trace metal specifications limit iron, copper, and other transition metals that could catalyze decomposition reactions [36]. Chloride content is controlled to prevent corrosion issues in downstream applications [36].

Melting Point, Boiling Point, and Phase Transitions

3-Nitrobenzotrifluoride demonstrates distinctive thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a notably low melting point of -5°C [1] [2], positioning it as a liquid at room temperature under standard atmospheric conditions. This relatively low melting point can be attributed to the presence of the trifluoromethyl group, which introduces significant steric bulk and disrupts efficient crystal packing arrangements.

The boiling point of 3-nitrobenzotrifluoride ranges from 200-205°C at standard atmospheric pressure [1] [2] [3]. This elevated boiling point compared to the parent compound benzotrifluoride (102°C) reflects the increased molecular weight and the presence of the nitro group, which contributes to stronger intermolecular interactions through dipole-dipole forces and potential hydrogen bonding with trace impurities.

Phase transition behavior in 3-nitrobenzotrifluoride follows typical patterns for aromatic compounds with electron-withdrawing substituents. The compound remains stable across its liquid range without undergoing significant structural rearrangements. The wide liquid range (approximately 205-210°C) indicates good thermal stability for processing applications [1] [2].

Critical temperature calculations using the Joback method estimate a critical temperature of 764.81 K (491.66°C) [4], suggesting that the compound maintains its molecular integrity well above its normal boiling point. The critical pressure is estimated at 3551.53 kPa [4], indicating moderate intermolecular forces consistent with the presence of polar substituents.

Thermodynamic Properties and Heat Transfer Characteristics

The thermodynamic properties of 3-nitrobenzotrifluoride reveal important insights into its energy storage and transfer capabilities. The heat of vaporization has been experimentally determined to be 53.8 kJ/mol at 408 K [4], which is considerably higher than many non-polar organic compounds of similar molecular weight. This elevated heat of vaporization reflects the strong intermolecular interactions arising from the polar nitro and trifluoromethyl groups.

Vapor pressure measurements indicate relatively low volatility, with values of 0.3 mmHg at 20°C [5] and 0.4 mmHg at 25°C [6]. This low vapor pressure contributes to the compound's stability during storage and handling, while also influencing its environmental fate and transport properties.

The density of 3-nitrobenzotrifluoride at 25°C is 1.436 g/mL [1] [2], reflecting the high atomic density contributed by the fluorine atoms and the nitro group. This density value is consistent with other fluorinated aromatic compounds and affects both its handling characteristics and its behavior in separation processes.

Solubility Characteristics in Organic Solvents

Aqueous Solubility and Hydrophobic Character

3-Nitrobenzotrifluoride exhibits extremely limited solubility in water, with a measured solubility of 0.4 g/L at 20°C [1] [2] [5]. This low aqueous solubility can be attributed to the highly hydrophobic nature of the trifluoromethyl group combined with the electron-withdrawing effects of both the nitro and trifluoromethyl substituents, which reduce the compound's ability to form hydrogen bonds with water molecules.

The partition coefficient (log P) for octanol/water systems has been calculated as 2.614 [4], indicating a strong preference for organic phases over aqueous environments. This hydrophobic character influences the compound's bioavailability, environmental distribution, and extraction procedures in analytical applications.

Organic Solvent Compatibility

3-Nitrobenzotrifluoride demonstrates excellent solubility in a wide range of organic solvents, reflecting its compatibility with various chemical environments. The compound shows complete miscibility with ethanol, diethyl ether, benzene, toluene, and acetone [7] [8] [9]. This broad solubility profile makes it highly versatile for synthetic applications and purification procedures.

In alcoholic solvents, 3-nitrobenzotrifluoride shows good solubility in ethanol but somewhat reduced solubility in methanol [9] [10]. This selectivity can be attributed to the difference in hydrogen bonding capabilities and the size compatibility between the solvent molecules and the bulky trifluoromethyl group.

The compound's solubility in aromatic solvents such as benzene and toluene is particularly notable [7] [8]. The π-π interactions between the aromatic rings contribute to favorable solvation, while the electron-withdrawing groups create complementary electronic environments that enhance miscibility.

Halogenated solvents including chloroform provide excellent solvation for 3-nitrobenzotrifluoride [10]. The similar polarity and electron-withdrawing characteristics of these solvents create favorable intermolecular interactions, facilitating dissolution and stability in solution.

Solvent Effects on Chemical Stability

The choice of solvent significantly influences the chemical stability and reactivity of 3-nitrobenzotrifluoride. In polar aprotic solvents like acetone and acetonitrile, the compound remains stable under normal conditions but may undergo nucleophilic aromatic substitution reactions under forcing conditions [9].

Protic solvents such as alcohols can potentially participate in hydrogen bonding with the nitro group, which may influence the compound's electronic properties and reactivity patterns. However, under typical storage and handling conditions, 3-nitrobenzotrifluoride remains stable in these solvents [7] [8].

The solubility behavior also affects the compound's purification and crystallization processes. The high solubility in organic solvents combined with low water solubility makes it amenable to conventional organic synthesis workup procedures, including extraction and recrystallization techniques.

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-nitrobenzotrifluoride, revealing the electronic environment of individual atoms within the molecule. The compound has been extensively characterized using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy.

In ¹H NMR spectroscopy, 3-nitrobenzotrifluoride displays characteristic aromatic proton signals in the range of 7.5-8.5 ppm when measured in CDCl₃ [11]. The aromatic protons appear as a complex multiplet due to the meta-disubstitution pattern, with the proton ortho to the nitro group appearing most downfield due to the strong electron-withdrawing effect of the nitro group [11].

The trifluoromethyl group, while not directly observable in ¹H NMR, influences the coupling patterns and chemical shifts of adjacent aromatic protons. The electron-withdrawing effect of the CF₃ group causes a downfield shift of nearby aromatic protons, while the fluorine atoms create characteristic coupling patterns that can be observed in the splitting of aromatic signals.

¹³C NMR spectroscopy of 3-nitrobenzotrifluoride reveals distinct carbon environments corresponding to the aromatic carbons and the trifluoromethyl carbon [12]. The aromatic carbons bearing the substituents show characteristic chemical shifts: the carbon bearing the nitro group appears around 148 ppm, while the carbon bearing the trifluoromethyl group appears around 130 ppm [12].

The trifluoromethyl carbon itself appears as a distinctive quartet around 122 ppm due to coupling with the three equivalent fluorine atoms [12]. This characteristic pattern serves as a fingerprint for the presence of the CF₃ group and confirms its structural integrity.

¹⁹F NMR spectroscopy provides additional structural confirmation, with the trifluoromethyl group appearing as a sharp singlet around -62 ppm [13]. The chemical shift of the CF₃ group is influenced by the electronic nature of the aromatic ring and the presence of the nitro group, with electron-withdrawing substituents causing slight upfield shifts.

Infrared Spectroscopy Characteristics

Infrared spectroscopy of 3-nitrobenzotrifluoride reveals characteristic absorption bands that provide structural identification and purity assessment. The compound exhibits strong absorption bands corresponding to the nitro group stretching vibrations and the trifluoromethyl group vibrations [14] [15].

The nitro group produces characteristic strong absorption bands in the regions of 1530-1540 cm⁻¹ and 1350-1360 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively [14]. These bands are typically sharp and intense, serving as diagnostic indicators for the presence of the nitro functional group.

The trifluoromethyl group contributes several characteristic absorptions in the fingerprint region. Strong bands appear around 1320-1330 cm⁻¹ and 1150-1160 cm⁻¹, corresponding to different C-F stretching modes [15]. Additional CF₃ vibrations appear in the 1000-1100 cm⁻¹ region, creating a complex pattern that is characteristic of aromatic trifluoromethyl compounds.

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching vibrations produce bands around 1600 cm⁻¹ and 1580 cm⁻¹ [14]. The intensity and position of these bands are influenced by the electron-withdrawing effects of the substituents.

The compound also exhibits characteristic out-of-plane bending vibrations in the 800-900 cm⁻¹ region, which provide information about the substitution pattern on the aromatic ring [15]. For meta-disubstituted benzenes like 3-nitrobenzotrifluoride, these bands appear at specific frequencies that confirm the substitution pattern.

Ultraviolet-Visible Spectroscopy Properties

Ultraviolet-visible spectroscopy of 3-nitrobenzotrifluoride reveals electronic transitions that provide insight into the compound's electronic structure and conjugation effects. The presence of both nitro and trifluoromethyl groups creates a complex electronic environment that influences the absorption characteristics.

The compound exhibits strong absorption in the ultraviolet region, with a principal absorption maximum around 260-270 nm [16] [17]. This absorption corresponds to π→π* transitions within the aromatic system, which are enhanced by the presence of electron-withdrawing substituents that extend the effective conjugation.

A secondary absorption band appears around 310-320 nm, which can be attributed to n→π* transitions involving the lone pairs on the oxygen atoms of the nitro group [16]. This band is typically weaker than the π→π* transitions but is characteristic of nitroaromatic compounds.

The trifluoromethyl group influences the electronic transitions by withdrawing electron density from the aromatic ring, which typically causes a bathochromic shift (red shift) in the absorption maxima compared to unsubstituted benzene [16]. This effect is particularly pronounced when combined with the nitro group, creating a cumulative electron-withdrawing effect.

The molar absorptivity of 3-nitrobenzotrifluoride in the UV region is typically in the range of 10,000-20,000 M⁻¹cm⁻¹ [16], which is characteristic of aromatic compounds with electron-withdrawing substituents. This high absorptivity makes the compound suitable for UV detection in analytical applications.

Solvatochromic effects are observed when the compound is dissolved in solvents of different polarity, with polar solvents generally causing slight blue shifts in the absorption maxima due to differential solvation of the ground and excited states [16]. These effects are relatively small but can be useful for understanding the compound's behavior in different environments.

Thermodynamic Stability and Reactivity Patterns

Chemical Stability Under Normal Conditions

3-Nitrobenzotrifluoride demonstrates remarkable chemical stability under normal storage and handling conditions, attributed to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups. The compound maintains its structural integrity when stored at room temperature in appropriate containers, with minimal decomposition observed over extended periods [2] [18].

The stability of 3-nitrobenzotrifluoride is enhanced by the deactivating effect of the electron-withdrawing substituents on the aromatic ring. Both the nitro group and the trifluoromethyl group withdraw electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions that could lead to decomposition [19].

Thermal stability studies indicate that 3-nitrobenzotrifluoride remains stable up to temperatures approaching its boiling point, with no significant decomposition observed below 200°C under inert atmosphere conditions [2]. The autoignition temperature of 475°C [8] provides a substantial safety margin for normal handling and processing operations.

The compound shows excellent stability in the presence of atmospheric moisture and oxygen under normal conditions. The hydrophobic nature of the trifluoromethyl group and the electron-poor aromatic ring reduce the likelihood of hydrolysis or oxidation reactions [5] [8].

Photochemical Stability and Degradation Pathways

Under ultraviolet irradiation, 3-nitrobenzotrifluoride exhibits moderate photochemical stability, although prolonged exposure to intense UV light can induce decomposition through specific pathways. The compound's UV absorption characteristics make it susceptible to photochemical reactions when exposed to sunlight or artificial UV sources [20] [21].

Photodegradation studies have revealed that 3-nitrobenzotrifluoride can undergo defluorination reactions under UV irradiation in aqueous systems, leading to the formation of carboxylic acid derivatives [20]. The mechanism involves the photoexcitation of the aromatic system followed by nucleophilic attack by water molecules on the trifluoromethyl-bearing carbon.

The presence of the nitro group influences the photochemical reactivity by providing additional pathways for energy dissipation through internal conversion and intersystem crossing processes [21]. This can lead to the formation of reactive intermediates that participate in various decomposition reactions.

Quantum yield measurements for photodegradation indicate that the efficiency of decomposition depends on the wavelength of irradiation, with shorter wavelengths (< 300 nm) being more effective at inducing decomposition [20]. The compound shows greater photostability under visible light exposure, making it suitable for applications where UV protection is available.

Reactivity Patterns and Chemical Transformations

3-Nitrobenzotrifluoride exhibits characteristic reactivity patterns that reflect the electronic influence of its substituents. The compound is generally unreactive toward electrophilic aromatic substitution due to the strong deactivating effects of both the nitro and trifluoromethyl groups [19].

The nitro group can undergo reduction reactions under appropriate conditions, typically using metal hydrides or catalytic hydrogenation to yield the corresponding amino derivative [19]. This transformation is commonly employed in synthetic applications to access aminobenzotrifluoride derivatives.

Nucleophilic aromatic substitution reactions can occur under forcing conditions, particularly when strong nucleophiles are employed in polar aprotic solvents at elevated temperatures [19]. The electron-withdrawing groups activate the aromatic ring toward nucleophilic attack, with the position ortho to the nitro group being most reactive.

The trifluoromethyl group is generally resistant to chemical transformation under normal conditions, providing stability to the molecule while also serving as a permanent electron-withdrawing group [20]. However, under extreme conditions or with specialized reagents, the CF₃ group can undergo defluorination or other transformations.

Hydrolysis reactions are generally slow under neutral conditions due to the hydrophobic nature of the compound and the stability of the aromatic system [5]. However, under strongly basic conditions at elevated temperatures, limited hydrolysis may occur, particularly affecting the trifluoromethyl group.

The compound's reactivity is also influenced by the presence of trace impurities or catalysts, which can promote various transformation pathways [19]. Proper storage conditions and the use of appropriate stabilizers can minimize unwanted reactions and maintain the compound's integrity during use.

Environmental Fate and Transformation

The environmental behavior of 3-nitrobenzotrifluoride is characterized by its persistence and limited biodegradability. The compound's resistance to microbial degradation is attributed to the presence of the trifluoromethyl group, which is notoriously recalcitrant to biological transformation processes [20].

In aquatic environments, 3-nitrobenzotrifluoride tends to partition into sediments due to its hydrophobic nature and relatively high density [5]. The compound's low water solubility limits its bioavailability, reducing its potential for immediate biological effects while increasing its environmental persistence.

Atmospheric fate processes include photooxidation reactions with hydroxyl radicals, which can lead to the formation of various oxidation products [20]. The rate of these reactions depends on atmospheric conditions, with higher humidity and temperature generally accelerating degradation processes.

The compound's vapor pressure characteristics indicate limited volatilization from aqueous systems, suggesting that volatilization is not a major fate process under normal environmental conditions [5]. This contributes to its persistence in contaminated systems and the need for active remediation strategies.

Physical Description

Color/Form

XLogP3

Boiling Point

202.8 °C

203 °C

Flash Point

103 °C OC.

Vapor Density

Density

1.437 @ 15.5 °C

LogP

Odor

Melting Point

-2.4 °C

FP: -5.0 °C

UNII

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (97.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (92.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Irritant